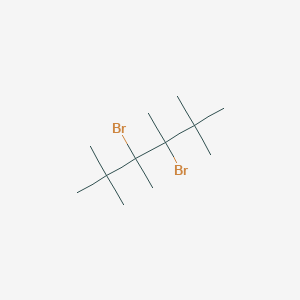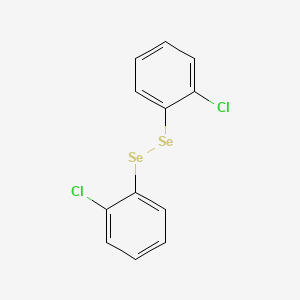
Diselenide, bis(2-chlorophenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselenide, bis(2-chlorophenyl), is an organoselenium compound characterized by the presence of selenium atoms bonded to two 2-chlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(2-chlorophenyl), typically involves the reaction of 2-chlorophenyl halides with selenium reagents. One common method is the reaction of 2-chlorophenyl magnesium bromide with elemental selenium, followed by oxidation to form the diselenide compound . Another approach involves the coupling of 2-chlorophenyl selenocyanate with reducing agents .
Industrial Production Methods
Industrial production of diselenide, bis(2-chlorophenyl), often employs electrochemical methods due to their efficiency and environmental benefits. Electrochemical synthesis involves the oxidation of 2-chlorophenyl selenide in an electrochemical cell, producing the desired diselenide compound .
Chemical Reactions Analysis
Types of Reactions
Diselenide, bis(2-chlorophenyl), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselenide to selenides or elemental selenium.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, phenols, and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and elemental selenium.
Substitution: Various substituted diselenides depending on the nucleophile used.
Scientific Research Applications
Diselenide, bis(2-chlorophenyl), has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-selenium bonds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antioxidant and anticancer agent.
Industry: Utilized in the synthesis of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which diselenide, bis(2-chlorophenyl), exerts its effects involves the formation of reactive selenium species. These species can interact with biological molecules, leading to various biochemical effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage . Additionally, its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Diselenide, bis(2-chlorophenyl), can be compared with other diselenide compounds such as:
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Uniqueness
The presence of chlorine atoms in diselenide, bis(2-chlorophenyl), imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its hydroxy-substituted counterparts . This reactivity can be advantageous in specific synthetic applications and biological activities.
Properties
CAS No. |
69447-35-4 |
|---|---|
Molecular Formula |
C12H8Cl2Se2 |
Molecular Weight |
381.0 g/mol |
IUPAC Name |
1-chloro-2-[(2-chlorophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8Cl2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
WDHYRGODLWNICS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)[Se][Se]C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
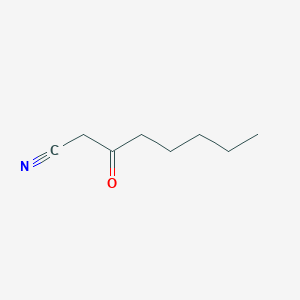
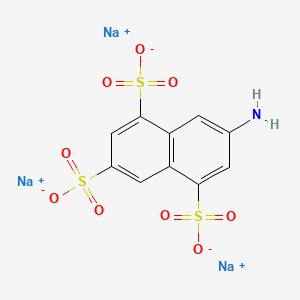
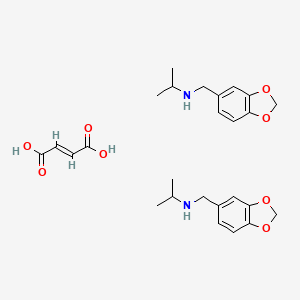
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
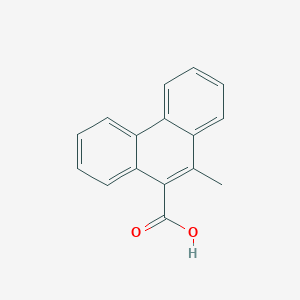
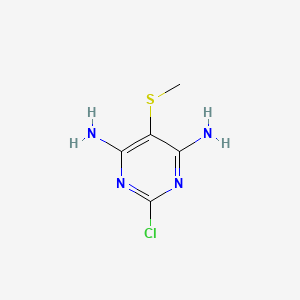
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
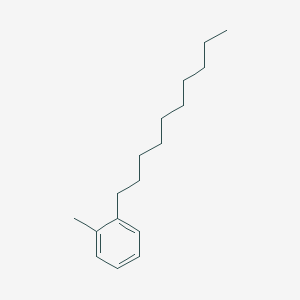
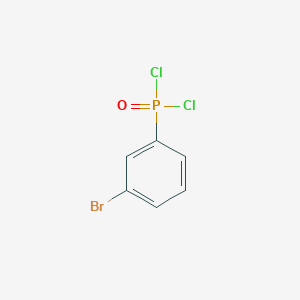
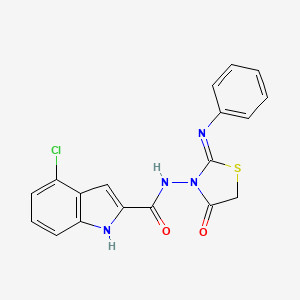
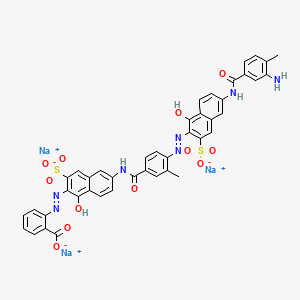
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
